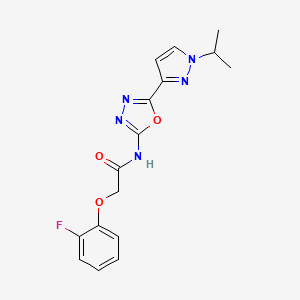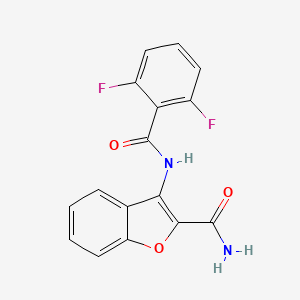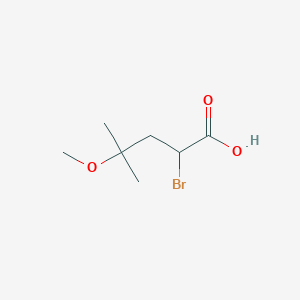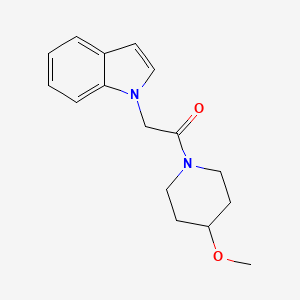
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.334. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, like the study of Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, illustrates the versatility of such compounds in forming coordination complexes with metals. These complexes exhibit significant antioxidant activity, highlighting the potential of similar structures in therapeutic and biochemical research (K. Chkirate et al., 2019).
Radiosynthesis for Imaging Applications
Compounds with structures related to pyrazolo[1,5-a]pyrimidineacetamides have been developed as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET. This underscores the potential use of fluoro-substituted pyrazole-acetamide derivatives in the development of diagnostic tools and the importance of structural modifications to enhance selectivity and imaging capabilities (F. Dollé et al., 2008).
Anti-inflammatory Activity
The synthesis and evaluation of N-(3-chloro-4-fluorophenyl) derivatives, including pyrazole components, have shown significant anti-inflammatory activity. This suggests that the structural features inherent to pyrazole-acetamide derivatives can be tailored to enhance biological activity, providing a basis for developing new anti-inflammatory agents (K. Sunder et al., 2013).
Toxicological Evaluation and Safety
The toxicological evaluation of novel cooling compounds containing pyrazole structures, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, emphasizes the importance of safety assessments in the development of compounds for food and beverage applications. Such studies ensure that new chemical entities are safe for consumption and do not pose health risks (D. Karanewsky et al., 2015).
Pharmacological and Computational Evaluation
Investigations into the pharmacological and computational potential of heterocyclic compounds, including oxadiazole and pyrazole derivatives, for toxicity assessment, tumor inhibition, and anti-inflammatory actions, illustrate the compound's multifaceted applications. These studies not only highlight the therapeutic potentials but also the importance of computational methods in predicting the efficacy and safety of novel compounds (M. Faheem, 2018).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-10(2)22-8-7-12(21-22)15-19-20-16(25-15)18-14(23)9-24-13-6-4-3-5-11(13)17/h3-8,10H,9H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOYGQMBQPVJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)



![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)




